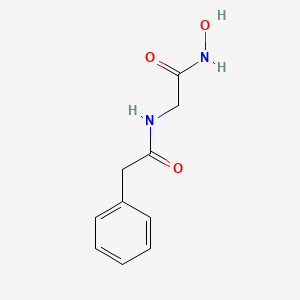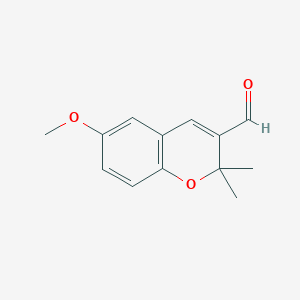
2-(2-Phenylacetamido)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylacetamido)acetohydroxamic acid is a compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and inhibit enzymes. This compound has a unique structure that combines the properties of both phenylacetamide and acetohydroxamic acid, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylacetamido)acetohydroxamic acid typically involves the reaction of phenylacetamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods .
Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of 4-dimethylaminopyridine as a catalyst has been reported to improve the conversion rate of the reaction .
Analyse Chemischer Reaktionen
2-(2-Phenylacetamido)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylacetamido)acetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a chelating agent to study metal ion interactions and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylacetamido)acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloenzymes, leading to their inhibition. For example, the compound inhibits urease by binding to the nickel ions in the enzyme’s active site, preventing the hydrolysis of urea .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylacetamido)acetohydroxamic acid is similar to other hydroxamic acids, such as acetohydroxamic acid and salicylhydroxamic acid. its unique structure, which includes a phenylacetamide moiety, gives it distinct properties. This structure allows it to interact with a broader range of metal ions and enzymes compared to other hydroxamic acids .
Similar compounds include:
Acetohydroxamic acid: Known for its use in treating urinary tract infections and as a chelating agent.
Salicylhydroxamic acid: Used as an inhibitor of metalloproteases and in the study of enzyme mechanisms.
Benzohydroxamic acid: Utilized in the synthesis of pharmaceuticals and as a chelating agent in various chemical processes.
This compound stands out due to its combined properties of phenylacetamide and hydroxamic acid, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
4543-32-2 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O3/c13-9(11-7-10(14)12-15)6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
HFPCSLJHGZSJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
